Articaine

Catalog No.
S603454
CAS No.
23964-58-1
M.F
C13H20N2O3S
M. Wt
284.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Articaine

CAS Number

23964-58-1

Product Name

Articaine

IUPAC Name

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

InChI

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)

InChI Key

QTGIAADRBBLJGA-UHFFFAOYSA-N

SMILES

Array

Synonyms

Carticaine; 4-Methyl-3-[2-(propylamino)propionamido]-2-thiophenecarboxylic Acid Methyl Ester; 4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid Methyl Ester; Carticaine

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC

The exact mass of the compound Articaine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes. It belongs to the ontological category of thiophenecarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Articaine is an amide-type local anesthetic distinguished by two key structural features: a thiophene ring instead of a benzene ring, and an additional ester group. The thiophene ring enhances lipid solubility, which facilitates more efficient diffusion across nerve membranes, a critical factor for anesthetic potency and onset. The ester linkage allows for rapid hydrolysis by plasma esterases, resulting in a significantly shorter metabolic half-life compared to other common amide anesthetics like lidocaine. These properties position Articaine as a primary choice for procedures demanding rapid onset, high success rates, and a favorable systemic safety profile, particularly in dentistry.

Substituting Articaine with other amide anesthetics like Lidocaine based on compound class alone introduces significant performance and safety risks. Articaine's defining feature is its ester group, which leads to rapid inactivation by plasma esterases, resulting in an elimination half-life of approximately 20-42 minutes. In contrast, Lidocaine is metabolized hepatically, with a much longer half-life of around 90 minutes. This fundamental difference in metabolic pathway means that substituting Articaine with Lidocaine alters the systemic toxicity profile, increases the risk of accumulation upon reinjection, and makes it less suitable for patients with hepatic impairment. Furthermore, Articaine's thiophene ring enhances its lipid solubility and bone diffusion capabilities, leading to higher success rates in procedures like mandibular blocks, a benefit not replicated by simple substitution.

Faster Systemic Clearance: A Differentiated Metabolic Profile for Enhanced Safety

Articaine's unique ester group facilitates rapid hydrolysis by plasma esterases, resulting in an elimination half-life of approximately 20-42 minutes. This is substantially faster than Lidocaine, a benchmark amide anesthetic, which is metabolized in the liver and has a half-life of approximately 90 minutes. Consequently, the total body clearance of Articaine (8.9 ± 3.5 L/min) is approximately tenfold greater than that of Lidocaine (0.9 ± 0.4 L/min). This rapid clearance minimizes the risk of systemic accumulation and toxicity, particularly when repeat injections are required.

Evidence DimensionElimination Half-Life
Target Compound Data20-42 minutes
Comparator Or BaselineLidocaine: ~90 minutes
Quantified Difference~2.1x to 4.5x faster elimination half-life than Lidocaine
ConditionsSystemic circulation post-injection in human subjects.

This provides a quantifiable safety advantage, making Articaine a more suitable precursor for formulations intended for patients with hepatic impairment or in procedures requiring multiple anesthetic doses.

Superior Bone and Tissue Penetration for Higher Anesthetic Success Rates

Articaine's thiophene ring structure increases its lipid solubility compared to the benzene ring of Lidocaine, enhancing its ability to diffuse through lipid-rich nerve membranes and bone tissue. This translates to a quantifiable improvement in anesthetic success. A meta-analysis found Articaine to be 1.5 times more successful than Lidocaine for mandibular blocks and 2.78 times more successful for infiltrations. In procedures requiring supplemental infiltration after a failed nerve block in teeth with irreversible pulpitis, articaine achieved a 62% success rate, significantly higher than the 37% success rate for lidocaine. This superior diffusion is particularly critical when dealing with thicker cortical bone, where Articaine demonstrates a faster onset and higher efficacy rate compared to Lidocaine.

Evidence DimensionAnesthetic Success Rate (Odds Ratio)
Target Compound Data1.5x more likely to succeed in mandibular blocks; 2.78x in infiltrations
Comparator Or BaselineLidocaine
Quantified Difference50% to 178% higher likelihood of success depending on procedure
ConditionsMeta-analysis of randomized controlled trials in routine dental procedures.

For applications requiring reliable anesthesia in dense tissue, such as dental procedures, Articaine's enhanced penetrability reduces the need for repeat injections and improves procedural outcomes, a key factor in material selection.

Increased Anesthetic Potency and Duration of Action

Articaine is considered to be 1.5 times more potent than Lidocaine. This is reflected in clinical use, where Articaine is formulated as a 4% solution compared to Lidocaine's typical 2% solution. In clinical studies, 4% Articaine provides a significantly longer duration of pulpal anesthesia than 2% Lidocaine. One study reported a mean duration of 106.6 minutes for Articaine with 1:100,000 epinephrine, compared to 61.8 minutes for Lidocaine with the same epinephrine concentration. Another study on third molar removal found the mean duration of anesthesia for Articaine was 141.2 minutes, versus 97.8 minutes for Lidocaine.

Evidence DimensionDuration of Pulpal Anesthesia
Target Compound Data106.6 minutes (with 1:100,000 epinephrine)
Comparator Or BaselineLidocaine: 61.8 minutes (with 1:100,000 epinephrine)
Quantified Difference~72% longer duration of action
ConditionsInferior alveolar nerve block in human subjects.

The higher potency and longer duration allow for effective anesthesia, potentially with smaller volumes, and ensure patient comfort throughout longer procedures, reducing the need for re-administration.

Formulation of Dental Anesthetics for Infiltration and Nerve Blocks

Articaine is the right choice for developing anesthetic solutions for dental procedures, especially those requiring high success rates in dense mandibular bone. Its superior ability to diffuse through bone tissue leads to a 1.5-fold higher success rate in mandibular blocks compared to lidocaine, reducing procedural failures and the need for supplemental injections.

Anesthetics for Patients with Compromised Liver Function

Due to its primary metabolism in the blood plasma rather than the liver, Articaine is a strategically sound choice for anesthetic formulations intended for patients with hepatic disease. Its elimination half-life of ~20-42 minutes is significantly shorter than the ~90 minutes for the hepatically metabolized lidocaine, offering a quantifiable safety margin.

Local Anesthesia for Outpatient Surgical Procedures with Rapid Recovery

The rapid systemic clearance of Articaine makes it highly suitable for ambulatory and day-case surgical settings where quick patient recovery is critical. Its total body clearance is approximately 10 times greater than that of lidocaine, ensuring patients are 'drug-free' more quickly post-procedure, which is a key performance indicator for outpatient formulations.

Development of Anesthetics for Procedures Requiring Long Duration

For procedures that demand sustained anesthesia, Articaine provides a longer duration of action than lidocaine. Clinical data shows articaine can extend pulpal anesthesia to over 100 minutes, compared to approximately 60 minutes for lidocaine under similar conditions, making it a more reliable choice for complex or lengthy interventions.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.11946368 Da

Monoisotopic Mass

284.11946368 Da

Heavy Atom Count

19

LogP

1.89 (LogP)

Melting Point

172-173

UNII

D3SQ406G9X

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (78.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (21.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

The amide local anesthetics including lidocaine, bupivacaine and ropivacaine are commonly used for pain control during minor surgery or invasive procedures such as biopsies, small excisions or dental work. These local anesthetics have not been linked to serum enzyme elevations, but when given as constant infusions or repeated injections have been occasionally mentioned as possible causes of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anesthetics, Local

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BB - Amides
N01BB08 - Articaine

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

23964-58-1
23964-57-0

Wikipedia

Articaine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023

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